Cas no 209985-36-4 (3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

3-Amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a fluorinated benzodiazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 2-fluorophenyl substitution and the amino group at the 3-position, contribute to its unique pharmacological profile. The compound's rigid benzodiazepine core enhances binding affinity to target receptors, while the fluorine atom may improve metabolic stability and bioavailability. This scaffold is of interest for the development of CNS-targeting agents due to its modulatory effects on neurotransmitter systems. The presence of both hydrogen bond donors and acceptors makes it a versatile intermediate for further derivatization in drug discovery.
3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one structure
209985-36-4 structure
Product Name:3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
CAS No:209985-36-4
MF:C16H14FN3O
MW:283.300266742706
MDL:MFCD34562903
CID:1397691
PubChem ID:14423345
Update Time:2025-06-10

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzodiazepin-2-one,3-amino-5-(2-fluorophenyl)-1,3-dihydro-1-methyl-
    • 2H-1,4-Benzodiazepin-2-one, 3-amino-5-(2-fluorophenyl)-1,3-dihydro-1-methyl-
    • 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1 H-1,4-benzodiazepin-2-one
    • 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
    • MDL: MFCD34562903
    • Inchi: 1S/C16H14FN3O/c1-20-13-9-5-3-7-11(13)14(19-15(18)16(20)21)10-6-2-4-8-12(10)17/h2-9,15H,18H2,1H3
    • SMILES: N1(C)C2=CC=CC=C2C(C2=CC=CC=C2F)=NC(N)C1=O

3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one Pricemore >>

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Additional information on 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Introduction to 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS No. 209985-36-4)

The compound 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, identified by the CAS number 209985-36-4, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the benzodiazepine class, a well-documented pharmacophore known for its anxiolytic, sedative, and muscle relaxant properties. The structural incorporation of a fluorine substituent at the 2-position of the phenyl ring and the presence of an amino group at the 3-position introduce unique electronic and steric properties, making this compound a promising candidate for further pharmacological exploration.

Recent research in the area of benzodiazepine derivatives has focused on optimizing their therapeutic index while minimizing side effects such as dependence and tolerance. The fluorine atom in 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is strategically positioned to enhance binding affinity to GABA-A receptors, which are critical for mediating the anxiolytic effects of benzodiazepines. This modification has been shown to improve receptor selectivity, potentially leading to more targeted therapeutic outcomes.

Moreover, the structural motif of this compound aligns with emerging trends in drug design that emphasize modularity and functional diversity. The dihydrobenzodiazepine core provides a scaffold that can be further modified to explore new pharmacological activities. For instance, studies have indicated that variations in the substitution pattern around the benzene ring can influence both metabolic stability and pharmacokinetic profiles. The presence of a methyl group at the 1-position enhances lipophilicity, which is often a desirable trait for oral bioavailability.

In vitro studies have begun to elucidate the mechanism of action of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, revealing its interaction with key neurotransmitter systems. The fluorine substituent appears to modulate binding kinetics, potentially leading to faster onset of action compared to classical benzodiazepines. This property could be particularly beneficial in treating acute anxiety disorders where rapid symptom relief is crucial. Additionally, preliminary data suggest that this compound exhibits reduced binding affinity to P450 enzymes involved in metabolism, which may translate to a longer half-life and fewer drug-drug interactions.

The synthesis of 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include Friedel-Crafts alkylation followed by cyclization reactions that establish the benzodiazepine core structure. The introduction of the fluorine atom at the 2-position phenyl ring is achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, both of which are well-established methodologies in medicinal chemistry.

As interest in novel anxiolytics grows due to concerns over the long-term use of traditional benzodiazepines, compounds like 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one are being scrutinized for their potential as alternatives or adjuncts in clinical settings. Preclinical trials are underway to evaluate its efficacy in animal models of anxiety and stress-related disorders. Early results are promising, showing that it can produce anxiolytic effects comparable to those of reference drugs while exhibiting a more favorable side effect profile.

The development pipeline for this compound also incorporates insights from computational chemistry and structure-based drug design. Molecular modeling studies have been instrumental in predicting how different substituents influence binding affinity and selectivity at target receptors. These virtual screening approaches have accelerated the identification of lead compounds and minimized experimental trial-and-error.

From a regulatory perspective, 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS No. 209985-36-4) must navigate stringent guidelines set forth by global health authorities such as the FDA and EMA before entering clinical trials. Safety assessments including toxicology studies are essential to ensure that potential risks are thoroughly understood before human exposure occurs. The compound’s unique structure warrants careful consideration regarding its potential for metabolic clearance and any unforeseen toxicological interactions.

The broader significance of this molecule extends beyond its immediate therapeutic applications. It serves as a building block for future derivatives designed by medicinal chemists seeking to fine-tune pharmacological properties. The success or failure of compounds like 3-amino-5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one will influence how pharmaceutical companies approach drug discovery in central nervous system disorders.

In conclusion,3-amino-5-(2-fluorophenyl)-1-methyl - 2 , 3 - dihydro - 1 H - 1 , 4 - benzodiazepin - 2 - one (CAS No. 209985 - 36 - 4) represents a compelling example of how structural modifications can yield novel pharmacological entities with improved therapeutic profiles. Its synthesis reflects contemporary advances in organic chemistry while its preclinical promise underscores its potential as a next-generation anxiolytic agent.

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